Product packaging for 1-Mercapto-2-propanone(Cat. No.:CAS No. 24653-75-6)

1-Mercapto-2-propanone

Cat. No.: B1196832
CAS No.: 24653-75-6
M. Wt: 90.15 g/mol
InChI Key: USVCRBGYQRVTNK-UHFFFAOYSA-N
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Description

1-Mercapto-2-propanone, also known as mercaptoacetone, is an organic compound with the molecular formula C3H6OS and an average mass of 90.15 g/mol . It belongs to the class of ketones and features both a carbonyl and a sulfanyl (thiol) functional group, making it a versatile intermediate in research . Its primary research application is as a flavoring agent, for which it has been assigned FEMA number 3856 . Studies focus on its use in specific categories such as seasonings and flavors, as well as at lower levels in baked goods, beverages, and meat products . It is important to note that the FDA no longer provides for the use of this synthetic flavoring substance in food . The compound is described as a colorless to pale yellow liquid . It has a boiling point of approximately 47-49 °C at 19 mmHg and a flash point of about 94 °F (34.44 °C) . Its specific gravity is estimated between 0.817 and 0.847 at 25 °C . This compound is slightly soluble in water and soluble in alcohol and oils . Attention: This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use, or for personal consumption. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6OS B1196832 1-Mercapto-2-propanone CAS No. 24653-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-sulfanylpropan-2-one
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InChI

InChI=1S/C3H6OS/c1-3(4)2-5/h5H,2H2,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

USVCRBGYQRVTNK-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179396
Record name 1-Mercapto-2-propanone
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Molecular Weight

90.15 g/mol
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Physical Description

Solid, colourless to pale yellow liquid
Record name 1-Mercapto-2-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030025
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-Mercapto-2-propanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/488/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

47.00 to 49.00 °C. @ 19.00 mm Hg
Record name 1-Mercapto-2-propanone
Source Human Metabolome Database (HMDB)
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Solubility

slightly, soluble in oil and alcohol
Record name 1-Mercapto-2-propanone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-Mercapto-2-propanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/488/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.817-0.847
Record name 1-Mercapto-2-propanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/488/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

24653-75-6
Record name Mercaptoacetone
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Record name 1-Mercapto-2-propanone
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Record name 1-Mercapto-2-propanone
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Record name 1-sulfanylpropan-2-one
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Record name 1-MERCAPTO-2-PROPANONE
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Record name 1-Mercapto-2-propanone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

112 - 114 °C
Record name 1-Mercapto-2-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030025
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Approaches

Direct synthesis focuses on the targeted construction of the molecule from simple precursors.

One potential direct route to 1-mercapto-2-propanone is the reaction of propanone (acetone) with hydrogen sulfide (B99878) in the presence of a suitable catalyst. smolecule.com This method represents a direct approach to forming the α-mercapto ketone structure. However, while this catalytic conversion is documented as a possible synthetic pathway, specific details regarding the catalysts and reaction conditions are not extensively described in publicly available literature. smolecule.com Many established methods for producing α-mercapto ketones often utilize α-haloketones as starting materials due to their higher reactivity. thieme-connect.com For instance, the reaction of propylene (B89431) with hydrogen sulfide requires an accelerator to proceed effectively, suggesting that the activation of the carbonyl group in propanone or the sulfur nucleophile is critical for the synthesis. nih.gov

The formation of this compound can be described by the principles of nucleophilic addition to a carbonyl group. smolecule.com In this type of reaction, the carbon atom of the carbonyl group in propanone acts as an electrophile, while a sulfur-containing nucleophile, such as the hydrosulfide (B80085) anion (⁻SH) from hydrogen sulfide, attacks this carbon. quora.com This initial attack results in the formation of a tetrahedral intermediate, which upon protonation yields the final α-mercapto ketone product. libretexts.org

While this represents a fundamental mechanistic pathway, a more commonly employed laboratory synthesis involves the nucleophilic substitution of an α-haloketone. A well-documented method is the reaction of chloroacetone (B47974) with sodium hydrosulfide in water, which produces this compound in high yield. thieme-connect.com Although this is a nucleophilic reaction, it is technically a substitution at the α-carbon rather than a direct addition to the carbonyl of propanone.

Catalyzed Reactions from Propanone and Hydrogen Sulfide

Formation Pathways in Complex Systems

This compound is a significant compound in flavor chemistry, often generated during the thermal processing of food through complex reaction networks.

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary source of this compound in cooked foods. smolecule.comtandfonline.com

The interaction between sulfur-containing amino acids, particularly cysteine, and reducing sugars like ribose and glucose is a well-established pathway for the formation of numerous volatile sulfur compounds, including this compound. nih.govscielo.br During the heating process, cysteine degrades to release hydrogen sulfide (H₂S). mdpi.com This H₂S can then react with intermediates formed from the fragmentation of sugars. mdpi.comntou.edu.tw

Studies on model systems have demonstrated this formation explicitly. For example, heating L-cysteine with dihydroxyacetone (a fission product of sugars) in an aqueous system results in this compound being the major volatile compound produced. tandfonline.comoup.com Similarly, it has been identified as a key aroma-relevant molecule in heated solutions of L-cysteine and ribose. ntou.edu.tw Research has also quantified its formation from glucose and cysteine, noting that the yield is influenced by factors such as pH. dss.go.th

Table 1: Volatile Products from Heating L-Cysteine and Dihydroxyacetone in Different Solvents Data derived from studies on volatiles formed from heating equimolecular amounts of L-cysteine and dihydroxyacetone at 110°C for 3 hours. tandfonline.comoup.com

Click to view interactive data table
Solvent System Major Volatile Compounds Relative Abundance of this compound
Water This compound, Thiophenes Major Product
Glycerine Dimethylpyrazines, 2-Acetylthiophene Minor Product
Triglyceride Dimethylpyrazines, 2-Acetylthiazole Minor Product

A more specific mechanism within the Maillard reaction involves key intermediates. One such critical intermediate is 2-oxopropanal, also known as methylglyoxal, which is a degradation product of hexose (B10828440) sugars. mdpi.com This highly reactive dicarbonyl compound readily reacts with hydrogen sulfide, which is generated from the Strecker degradation of cysteine. mdpi.com

This reaction directly yields this compound and is considered a crucial step in the formation of other potent, meaty aroma compounds. mdpi.comntou.edu.tw For instance, this compound serves as a direct precursor for 2-methyl-3-furanthiol (B142662) (MFT), a key meat aroma compound, through a subsequent aldol (B89426) reaction with hydroxyacetaldehyde. mdpi.comntou.edu.tw Quantitative studies have confirmed that significant amounts of this compound are generated from the reaction between 2-oxopropanal and H₂S. dss.go.th

Table 2: Formation of 2-Methyl-3-furanthiol (MFT) from Key Precursors Data highlights the role of this compound as a key intermediate in the formation of MFT under anhydrous heating conditions (180°C). nih.govdss.go.th

Click to view interactive data table
Precursor System Key Product Yield (mol%)
Hydroxyacetaldehyde + this compound 2-Methyl-3-furanthiol (MFT) 1.4%
Ribose + Cysteine 2-Methyl-3-furanthiol (MFT) 0.02%
Furan-2-aldehyde + H₂S 2-Furfurylthiol (FFT) 0.05%

Maillard Reaction Pathways

Formation from Hexose/Cysteine and Pentose/Cysteine Systems

This compound is a recognized intermediate in the Maillard reaction, specifically from the interaction between reducing sugars and the sulfur-containing amino acid, cysteine. researchgate.net It serves as a key precursor to 2-methyl-3-furanthiol (MFT), a compound known for its potent meaty aroma. researchgate.netdss.go.th

In hexose/cysteine reaction systems, the formation of this compound is considered a significant pathway. researchgate.net It is produced from the reaction between 2-oxopropanal (also known as methylglyoxal), a sugar degradation product, and hydrogen sulfide, which is derived from the Strecker degradation of cysteine. researchgate.net This pathway is distinct from the primary route observed in pentose/cysteine systems. researchgate.net While both pentoses and hexoses can lead to the formation of MFT in the presence of cysteine, quantitative studies have shown that pentoses generally produce higher yields. dss.go.thacs.org However, the formation of this compound as an intermediate is particularly highlighted in hexose-based systems. researchgate.net

Thiamin Degradation Mechanisms

Beyond the Maillard reaction involving carbohydrates, the thermal degradation of thiamin (Vitamin B1) is another established route for producing sulfur-containing flavor compounds, including this compound. researchgate.netscribd.com Thiamin degradation is considered a more efficient pathway for producing certain flavor compounds like MFT compared to the reaction of ribose and cysteine, especially at concentrations relevant to those found in meat. researchgate.net The process involves the opening of the thiazole (B1198619) ring in the thiamin molecule, followed by hydrolysis and other reactions that can lead to the formation of key intermediates. researchgate.net While thiamin is a less effective precursor for MFT compared to specific binary systems like hydroxyacetaldehyde/mercapto-2-propanone, it remains a significant source in food systems. dss.go.thacs.org

Optimization of Synthetic Routes

The efficiency of this compound synthesis is highly dependent on various reaction parameters. Optimizing these conditions is crucial for maximizing yields, whether in laboratory model systems or industrial applications.

Influence of Reaction Conditions (pH, Temperature, Solvent Systems, Catalysts)

The formation of mercaptoketones is profoundly influenced by reaction conditions.

pH: The pH of the reaction medium has a significant effect. In model systems of inosine-5'-monophosphate (a ribose source) and cysteine, mercaptoketones were found to form mainly at lower pH values (3.0 and 4.5). scielo.br For the reaction of intermediates hydroxyacetaldehyde and this compound, increasing the pH from 3.0 to 5.0 significantly favored the formation of the downstream product, MFT. dss.go.thacs.org Studies on thiamin degradation also found that most flavor compounds were produced at a pH of 9.5. researchgate.net

Temperature: Temperature is a critical factor. The synthesis of related compounds often involves heating under reflux conditions for several hours. Quantitative studies on the reaction between hydroxyacetaldehyde and this compound demonstrated a significant increase in product formation when moving from an aqueous system to a dry-heated system at 180°C. dss.go.thacs.org

Solvent Systems: The choice of solvent impacts reaction efficiency. Polar aprotic solvents like ethanol (B145695) are commonly used in the synthesis of similar thiol derivatives. The water content of the system is also a crucial variable. The highest yields for MFT from this compound (1.4 mol %) were achieved when hydroxyacetaldehyde and this compound were reacted for 6 minutes at 180°C in the absence of water. dss.go.thacs.org

Catalysts: Acid/base catalysts are often employed to optimize synthesis. For instance, sodium hydroxide (B78521) is used as a base to deprotonate hydrogen sulfide, generating the reactive thiolate species needed for nucleophilic substitution. In other synthetic routes for related mercaptoketones, catalysts like anhydrous potassium carbonate have been utilized. researchgate.net

The following table summarizes findings on the influence of reaction conditions on the formation of 2-methyl-3-furanthiol (MFT) from its precursor, this compound, reacted with hydroxyacetaldehyde.

ExperimentConditionsMFT Yield (mol %)Reference
Aqueous Solution, pH 3.0100 °C for 20 min0.04 dss.go.th, acs.org
Aqueous Solution, pH 5.0100 °C for 20 min0.25 dss.go.th, acs.org
Dry-Heating180 °C for 6 min1.40 dss.go.th, acs.org

Kinetic Studies and Rate-Limiting Steps

Kinetic studies are essential for understanding reaction mechanisms and identifying bottlenecks in the synthesis of this compound. In the formation pathway of MFT from Norfuraneol (a pentose-derived intermediate) and hydrogen sulfide, a reduction step is suggested to be rate-limiting. researchgate.net For the pathway involving this compound, the initial formation of the precursor itself—via the reaction of a dicarbonyl like 2-oxopropanal with hydrogen sulfide—is a critical step. researchgate.net This reaction involves a reduction of 2-oxopropanal to 2-hydroxypropanal, which could also represent a rate-limiting transformation. researchgate.net

Chemical Reactivity and Transformation Mechanisms

Functional Group Reactivity of Thiol and Carbonyl Moieties

The presence of both a nucleophilic thiol group and an electrophilic carbonyl carbon within the same molecule allows for a variety of chemical transformations.

Oxidation Reactions: Disulfide and Sulfonic Acid Formation

The thiol group of 1-mercapto-2-propanone is susceptible to oxidation. smolecule.com Under mild oxidizing conditions, it can be oxidized to form a disulfide. Further oxidation, with stronger oxidizing agents, can lead to the formation of a sulfonic acid. smolecule.commdpi.com Common oxidizing agents for these transformations include hydrogen peroxide and potassium permanganate. The general progression of this oxidation is from a thiol to a disulfide, and then potentially to a sulfinic acid and finally a sulfonic acid. mdpi.cominchem.org

Table 1: Oxidation Products of this compound

Starting MaterialOxidizing AgentProduct
This compoundMild (e.g., air)1,1'-disulfanediylbis(propan-2-one) (Disulfide)
This compoundStrong (e.g., KMnO₄)2-oxopropane-1-sulfonic acid (Sulfonic Acid)

This table summarizes the primary products formed from the oxidation of the thiol group in this compound under different conditions.

Reduction Reactions: Alcohol and Other Reduced Species Formation

The carbonyl group of this compound can be reduced to a secondary alcohol, yielding 1-mercapto-2-propanol. This transformation is typically achieved using reducing agents such as sodium borohydride. The thiol group is generally stable under these conditions.

Nucleophilic Substitution Reactions Involving the Thiol Group

The thiol group can act as a nucleophile, participating in substitution reactions. smolecule.com For instance, it can react with alkyl halides to form thioethers. This reactivity is a common feature of thiols and allows for the introduction of various substituents at the sulfur atom. researchgate.net

Condensation Reactions with Aldehydes and Ketones: Thioacetal Formation

This compound can undergo condensation reactions with aldehydes or ketones. smolecule.com The thiol group can react with a carbonyl compound to form a thioacetal, which are useful intermediates in organic synthesis. smolecule.com This reaction is analogous to the formation of acetals from alcohols and carbonyls. In a related process known as the aldol (B89426) condensation, the enolate of this compound can react with other carbonyl compounds, like hydroxyacetaldehyde, to form larger molecules. dss.go.thlibretexts.orgiitk.ac.inmagritek.com

Reaction Mechanisms with Biomolecules (Non-Clinical Contexts)

The reactivity of this compound's functional groups allows it to interact with various biomolecules, which is of interest in biochemical research for understanding enzymatic mechanisms and protein interactions.

Interactions with Enzymes and Proteins for Mechanism Elucidation

The thiol group of this compound can form covalent bonds with molecular targets, including enzymes and proteins, thereby affecting their function and activity. This reactivity is particularly relevant to enzymes that have cysteine residues in their active sites, as the thiol group can form disulfide bonds with these residues. This interaction can be used to probe the structure and function of such proteins. researchgate.net For example, α-mercaptoketones can serve as artificial substrates for enzymes like 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST), which is involved in hydrogen sulfide (B99878) (H₂S) generation. rsc.org The enzyme cleaves the C-S bond adjacent to the carbonyl group, generating an enolate and a persulfide on the enzyme, which can then release H₂S. rsc.org

Role in Redox Chemistry in Biological Systems

This compound, an organosulfur compound also known as mercaptoacetone, possesses a thiol group that is central to its activity in redox chemistry within biological contexts. Thiols are known for their ability to participate in oxidation-reduction reactions, and this compound is no exception. It can be oxidized to form disulfides or sulfonic acids. This reactivity allows it to function as a radical scavenger, mitigating oxidative stress by donating electrons to stabilize free radicals. Studies have shown that thiol-containing compounds like this compound can effectively reduce reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. The mechanism of action involves its thiol group forming covalent bonds with various molecular targets, including enzymes and other biomolecules, which can influence their function.

Ligand Behavior in Coordination Chemistry

The bifunctional nature of this compound, containing both a "soft" sulfur donor and a "hard" oxygen donor, makes it a versatile ligand in coordination chemistry. researchgate.net Its thiol group enables it to form covalent bonds with molecular targets, a key aspect of its role as a ligand. While specific studies on this compound as a ligand are not extensively detailed in the provided results, the behavior of analogous mercapto-ligands provides insight. For instance, mercaptobenzoate ligands, which also contain sulfur and oxygen donors, exhibit a wide array of coordination modes, including monodentate and bridging behaviors. researchgate.net The specific coordination of this compound would depend on the metal center and reaction conditions. researchgate.net

Formation of Related Derivatives and Complex Molecules

Synthesis of Thioether Derivatives

The thiol group of this compound readily undergoes nucleophilic substitution reactions to form thioether derivatives. This is a common transformation for thiols, often achieved by reacting them with alkyl halides. The resulting thioethers exhibit altered properties compared to the parent compound. For example, replacing the thiol group with a methylthio (-SCH₃) or a butylthio (-SC₄H₉) group increases the molecular weight and can enhance lipophilicity. These modifications can also reduce the reactivity of the molecule, making it more stable for certain applications.

Table 1: Examples of Thioether Derivatives from this compound

Derivative NameChemical FormulaKey FeatureSynthesis Yield
1-Methylthio-2-propanone (B82341)C₄H₈OSIncreased stability66.4%
1-n-Butylthio-2-propanoneC₇H₁₄OSEnhanced lipophilicity78.4%

This table showcases synthesized thioether derivatives of this compound and their notable characteristics.

Formation of Heterocyclic and Ether Analogues

This compound can serve as a precursor for the synthesis of heterocyclic compounds. For instance, it can be used in the formation of sulfur-containing heterocycles, which are significant in various chemical processes. An example of a related heterocyclic analogue is 1-(2-Thienyl)-1-propanone, which incorporates a thienyl ring, thereby altering its electronic properties for use in organic synthesis research.

Ether analogues can also be synthesized, which involves replacing the thiol group with an ether linkage. For example, 1-Methoxy-2-propanone is an ether analogue where the thiol is replaced by a methoxy (B1213986) group (-OCH₃). This substitution results in a less reactive compound that finds use as a chemical intermediate. The synthesis of ether analogues can be achieved through methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. nih.gov

Precursor Role in the Synthesis of Other Organosulfur Compounds

This compound is a valuable building block in the synthesis of a variety of other organosulfur compounds. ntou.edu.twuliege.be It participates in aldol reactions, for example, with hydroxyacetaldehyde to produce intermediates that can cyclize and dehydrate to form furanthiols like 2-methyl-3-furanthiol (B142662). ntou.edu.tw It has also been identified as a key precursor in the formation of aroma-relevant sulfur molecules in heated L-cysteine/ribose solutions, leading to compounds such as 2-furanmethanethiol and 3-mercapto-2-pentanone. ntou.edu.tw The versatility of this compound stems from the reactivity of its thiol and ketone functional groups, allowing it to undergo condensation reactions, nucleophilic additions, and oxidations to generate a diverse array of sulfur-containing molecules. smolecule.com

Michael Addition Reactions in Polymer Synthesis

The thiol group of this compound can participate in Michael addition reactions, a versatile method for forming carbon-sulfur bonds. tandfonline.comnih.gov This reaction involves the conjugate addition of the thiol nucleophile to an α,β-unsaturated carbonyl compound. nih.gov In polymer synthesis, the Michael addition of bisthiols to bismaleimides is an attractive reaction for creating polyimidosulfides. tandfonline.comresearchgate.net This type of "click" reaction is highly efficient and is utilized in step-growth polymerization to develop materials like covalent adaptable networks and hydrogels. researchgate.net While direct examples using this compound in polymer synthesis are not prevalent in the provided search results, the reactivity of its thiol group is analogous to other thiols used in these polymerization reactions. rsc.org The reaction is often base-catalyzed, with amines being common catalysts to facilitate the formation of the thia-Michael adduct. researchgate.net

Synthesis of Mercapto-Substituted Heterocycles

This compound is a significant bifunctional molecule utilized as a key building block in the organic synthesis of various sulfur-containing heterocycles. Its dual ketone and thiol functional groups allow it to undergo intramolecular cyclization and intermolecular condensation reactions to form important heterocyclic systems, particularly those recognized as potent food odorants. ntou.edu.tw

A prominent example of its reactivity is the formation of furan-based heterocycles. ntou.edu.tw The reaction between this compound and hydroxyacetaldehyde can yield two different mercapto-substituted furans: 2-methyl-3-furanthiol (MFT) and 2-furanmethanethiol (FFT). The reaction proceeds via an Aldol reaction, followed by cyclization and dehydration. The specific product formed depends on the initial site of the nucleophilic attack. An attack from the methylene (B1212753) group of this compound leads to MFT, while an attack from the methyl group results in the formation of FFT.

The pH of the reaction medium plays a critical role in directing the synthesis towards a specific product. Studies have shown that increasing the pH from 3.0 to 5.0 in an aqueous solution significantly enhances the formation of MFT, while the concentration of FFT sees a much smaller increase. This indicates that pH can be a controlling factor in the regioselectivity of the cyclization reaction.

Interactive Table: Effect of pH on Heterocycle Synthesis

Reactants pH Temperature (°C) Product Formed Relative Yield
This compound + Hydroxyacetaldehyde 3.0 Ambient 2-Methyl-3-furanthiol Low
This compound + Hydroxyacetaldehyde 3.0 Ambient 2-Furanmethanethiol Low
This compound + Hydroxyacetaldehyde 5.0 Ambient 2-Methyl-3-furanthiol Significantly Higher

Beyond furans, this compound is a versatile precursor for other heterocyclic systems. It can be used to synthesize substituted benzo[b]thiophenes through a one-step reaction with substituted aryl halides in water. thieme-connect.com For instance, the reaction with 2-chlorobenzaldehyde (B119727) in the presence of potassium carbonate at 90°C yields 2-acetylbenzo[b]thiophene with high efficiency. thieme-connect.com This method highlights a green chemistry approach, utilizing water as the reaction medium. thieme-connect.com While detailed mechanisms for the formation of all possible heterocycles are vast, the formation of thiazoles is another key transformation. General synthetic routes for thiazoles often involve the reaction of an α-halocarbonyl compound with a thioamide (Hantzsch synthesis), and this compound, as an α-mercaptoketone, is a related and reactive starting material for various sulfur-containing heterocycles. researchgate.nettandfonline.com

Stability Studies and Degradation Pathways

The stability of this compound is a crucial aspect of its chemistry, influencing its storage, handling, and reactivity. Its degradation can lead to the formation of several other compounds, impacting its purity and application.

A defining characteristic of this compound's stability is its existence in a monomer-dimer equilibrium in solution. tandfonline.com The monomeric form is this compound itself, while the dimer is a cyclic dithiane, specifically 2,5-dihydroxy-2,5-dimethyl-1,4-dithiane . tandfonline.com

The equilibrium between these two forms is influenced by the physical state and the solvent. In the solid crystalline state, the compound often exists as a mixture of the monomer and its dimer. tandfonline.com However, when dissolved in solvents like ether or chloroform (B151607), the dimer tends to dissociate back into the monomer, which is considered the more stable species in solution. tandfonline.com Conversely, the monomer can be converted to the dimer simply by grinding the pure substance. When a sample containing both forms is analyzed by gas chromatography, typically only a single peak corresponding to the monomer is observed, as the dimer dissociates under the high temperatures of the injection port. tandfonline.com

The stability of this compound also varies significantly with the solvent medium. In a comparative study of its presence in different systems after thermal treatment, it was found to be the largest volatile constituent in a water-based system, but was less abundant in glycerine or triglyceride systems. tandfonline.com Further research on the oxidative stability of this compound in dilute solutions showed that it is most stable in n-pentane, with its stability decreasing in dichloromethane (B109758) and further still in diethyl ether. uoregon.edu Heat can accelerate its oxidation in solvents where it is otherwise relatively stable, such as dichloromethane and pentane. uoregon.edu

The primary product associated with the chemical transformation of this compound is its dimer, as described above. However, other degradation products can form, primarily through oxidation.

The thiol group (-SH) in this compound is susceptible to oxidation, which can lead to the formation of the corresponding disulfide, bis(2-oxopropyl) disulfide . uoregon.edu This oxidation can occur during storage, particularly in solution. uoregon.edu The formation of this disulfide, along with mixed disulfides, has been observed in model systems containing this compound and other thiols. uoregon.edu Under more aggressive oxidizing conditions, the thiol group can be further oxidized to form sulfonic acids.

Interactive Table: Decomposition Products of this compound

Product Name Chemical Formula Formation Condition
2,5-Dihydroxy-2,5-dimethyl-1,4-dithiane C₆H₁₂O₂S₂ Reversible dimerization, favored in solid state or by grinding. tandfonline.com
Bis(2-oxopropyl) disulfide C₆H₁₀O₂S₂ Oxidation of the thiol group, occurs during storage in solution (e.g., diethyl ether). uoregon.edu

Advanced Analytical Methodologies for 1 Mercapto 2 Propanone

Chromatographic Techniques

Chromatographic methods are fundamental for separating 1-mercapto-2-propanone from complex matrices and enabling its subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like this compound. ebi.ac.uk In GC-MS, the compound is first vaporized and separated from other components in a sample based on its boiling point and affinity for the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification.

For instance, the mass spectrum of this compound typically shows a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 90, corresponding to its molecular weight. tandfonline.com Other significant fragment ions are observed at m/z 43 (base peak) and 47. nih.gov The retention time, the time it takes for the compound to travel through the column, is another key parameter for identification. In one study, this compound had a retention time of 36.12 minutes, which helps differentiate it from other volatile compounds.

Quantitative analysis using GC-MS can be performed by creating a calibration curve with known concentrations of a this compound standard. mdpi.comresearchgate.net By comparing the peak area of the compound in a sample to the calibration curve, its concentration can be accurately determined. This technique has been successfully used to quantify this compound in various food and biological samples. tandfonline.comdss.go.th

Table 1: GC-MS Parameters for this compound Analysis

Parameter Value/Description Reference
Column Type HP-5MS (30 m x 0.25 mm; 0.25 µm) mdpi.comresearchgate.net
Ionization Energy 70 eV tandfonline.commdpi.comresearchgate.net
Mass Scan Range (amu) 35–260 mdpi.comresearchgate.net
Monitored Ions (m/z) 90 (Molecular Ion), 43 (Base Peak), 47 tandfonline.comnih.gov
Retention Time 36.12 min

Liquid Chromatography-Mass Spectrometry (LC-MS) for Stability and Product Analysis

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing less volatile or thermally unstable compounds, and for studying the stability of this compound in solution. In LC-MS, the sample is dissolved in a liquid and pumped through a column packed with a stationary phase. Separation occurs based on the compound's interaction with the stationary and mobile phases. The eluent is then introduced into the mass spectrometer for detection and identification.

LC-MS is instrumental in stability studies, where the degradation of this compound over time or under specific conditions (e.g., changes in pH or temperature) is monitored. By analyzing samples at different time points, the formation of degradation products can be identified and quantified. This is crucial for understanding the compound's shelf-life and reactivity in various environments. The technique can also be employed to analyze reaction products when this compound is used as a reactant in chemical synthesis. plos.org

Table 2: Predicted LC-MS/MS Fragmentation Data for this compound

Ionization Mode Collision Energy Predicted m/z Reference
Positive 10V 91.02, 73.01, 43.02
Positive 40V 43.02, 45.00, 73.01
Negative 40V 89.00, 40.98 foodb.ca

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For the detection of this compound at very low concentrations, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the method of choice. UPLC utilizes smaller particle sizes in the chromatographic column, resulting in higher resolution, faster analysis times, and increased sensitivity compared to conventional LC.

Tandem mass spectrometry (MS/MS) adds another layer of specificity. In this technique, a specific ion of the target compound is selected in the first mass spectrometer, fragmented, and then the resulting fragment ions are analyzed in a second mass spectrometer. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and allows for highly sensitive and selective quantification of trace amounts of this compound. This is particularly important in metabolomics and environmental analysis, where the compound may be present at pico- or femtomolar levels. oup.commdpi.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of this compound. ¹H NMR provides information about the number and types of hydrogen atoms in the molecule, while ¹³C NMR provides similar information for the carbon atoms.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the methyl protons (CH₃), the methylene (B1212753) protons (CH₂), and the thiol proton (SH). The chemical shift and splitting pattern of these signals provide valuable information about the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon, the methylene carbon, and the methyl carbon. nih.govresearchgate.net

Table 3: Predicted NMR Chemical Shifts for this compound

Nucleus Predicted Chemical Shift (ppm) Reference
¹H 2.2 (s, 3H), 3.3 (d, 2H), 1.8 (t, 1H)
¹³C 205.5 (C=O), 35.0 (CH₂), 27.0 (CH₃) nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. elsevier.com The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the vibrational energies of the functional groups present in the molecule.

The IR spectrum of this compound will exhibit characteristic absorption bands for the carbonyl group (C=O) stretch, typically around 1715 cm⁻¹, and a weaker band for the thiol (S-H) stretch, usually in the range of 2550-2600 cm⁻¹. The C-S stretch appears in the fingerprint region of the spectrum. researchgate.net Raman spectroscopy can also be used to identify these functional groups, often providing complementary information to the IR spectrum.

Table 4: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
C=O Stretch ~1715 researchgate.net
S-H Stretch 2550-2600 researchgate.net
C-S Stretch 600-800 researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Monitoring

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly specific technique for the direct detection and study of molecules containing unpaired electrons, such as free radicals. scispace.comlibretexts.org While direct EPR studies specifically on this compound radical species are not extensively documented in readily available literature, the principles of EPR for monitoring other thiols and radical processes are well-established and directly applicable. nih.govrsc.org The thiol group (-SH) in this compound is susceptible to oxidation, which can lead to the formation of thiyl radicals (RS•). These radicals are highly reactive and often short-lived.

EPR spectroscopy can be employed to monitor these radical intermediates through several approaches:

Spin Trapping: This is a common technique for detecting transient free radicals. nih.gov It involves using a "spin trap," typically a nitrone or nitroso compound, which reacts with the unstable radical to form a more persistent radical adduct. nih.gov This spin adduct accumulates to a concentration detectable by EPR. The resulting EPR spectrum often has a characteristic hyperfine splitting pattern that can help identify the originally trapped radical. nih.gov For this compound, a spin trap like 5-Diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO) could be used to capture the thiyl radical, forming a stable adduct for EPR analysis. nih.gov

Spin Labeling with Disulfide Biradicals: This method is particularly useful for quantifying thiols. nih.govacs.org It utilizes specially designed disulfide molecules that contain two radical centers (biradicals). These biradicals have a characteristic broad EPR spectrum due to the interaction between the two unpaired electrons. acs.org When these probes react with a thiol compound like this compound, the disulfide bond is cleaved, resulting in the formation of two separate monoradicals. nih.gov This change is observed in the EPR spectrum, which transitions from a broad signal to a sharp, narrow signal characteristic of the monoradical. acs.orgnih.gov The rate of this change can be used to determine the concentration of the thiol. Trityl radical-conjugated disulfide biradicals have been developed for this purpose due to their stability in biological systems. acs.org

Metal-Catalyzed Oxidation Monitoring: EPR can monitor the reactions of transition metal ions, such as Cu(II), which are known to catalyze the oxidation of thiols. rsc.org The process involves the reduction of Cu(II) to Cu(I) by the thiol, followed by re-oxidation of the metal by agents like peroxides, which generates other radical species. rsc.org EPR spectroscopy can track the changes in the copper oxidation state and detect the formation of organic radicals during the catalytic cycle. rsc.org

These EPR-based methodologies provide powerful tools for investigating the radical chemistry of this compound, offering insights into its reaction mechanisms and interactions in complex systems that are often unattainable by other techniques. nih.gov

Sample Preparation and Derivatization Strategies

Effective sample preparation is paramount for the reliable analysis of a volatile and reactive compound like this compound. The chosen strategy must efficiently extract the analyte from the sample matrix while ensuring its stability prior to instrumental analysis.

Modified QuEChERS Methods for Sample Pre-treatment

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that involves a two-step process: salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (dSPE) for cleanup. chromatographyonline.comquechers.eu Originally developed for analyzing pesticide residues in fruits and vegetables, its application has been extended to various analytes and matrices. encyclopedia.pubnih.gov For thiol compounds like this compound, standard QuEChERS protocols often require modification to enhance extraction efficiency and analyte stability. mdpi.com

The general QuEChERS procedure is outlined below:

StepProcedurePurpose
1. Homogenization & Extraction A homogenized sample is weighed into a centrifuge tube. Water may be added to dry samples to facilitate extraction. restek.com An organic solvent (typically acetonitrile) and a salt mixture (e.g., magnesium sulfate (B86663), sodium chloride) are added. iaea.org The tube is shaken vigorously.The sample is extracted and partitioned. Acetonitrile (B52724) is used for its ability to extract a wide range of compounds. Salts induce phase separation between the aqueous and organic layers. chromatographyonline.com
2. Centrifugation The tube is centrifuged to separate the layers.This step isolates the acetonitrile layer (supernatant) containing the analyte from the solid matrix and aqueous phase.
3. Dispersive SPE (dSPE) Cleanup An aliquot of the supernatant is transferred to a second tube containing a dSPE sorbent mixture. Common sorbents include primary secondary amine (PSA) and magnesium sulfate. iaea.org The tube is shaken and centrifuged.PSA removes interferences like sugars and organic acids, while anhydrous magnesium sulfate removes residual water. restek.com This "cleans up" the extract before analysis.
4. Analysis The final cleaned extract is collected for analysis, often by GC-MS or LC-MS.To provide a quantitative or qualitative measurement of the target analyte.

Modifications for Thiol Analysis:

For the analysis of thiols, specific modifications to the QuEChERS protocol are often necessary:

Buffering: The pH during extraction is critical for pH-dependent analytes. quechers.eu For thiols, which can be sensitive to pH, buffered QuEChERS methods (e.g., using citrate (B86180) or acetate (B1210297) buffers) are employed to maintain a consistent pH, thereby improving recovery and stability. quechers.eumdpi.com

Sorbent Selection: While PSA is a common cleanup sorbent, it can potentially interact with or retain certain thiols. Therefore, the choice and amount of dSPE sorbents must be optimized. For some matrices, alternative or additional sorbents like graphitized carbon black (GCB) to remove pigments or C18 to remove lipids might be considered. mdpi.com

Protection against Oxidation: Thiols are easily oxidized. The addition of antioxidants or the use of derivatizing agents early in the sample preparation process can be crucial to prevent the degradation of this compound.

The successful application of a modified QuEChERS method for thiol analysis in fermented grains has been demonstrated, showcasing its potential for complex food and beverage matrices. mdpi.com

Derivatization for Enhanced Detectability and Stability

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For this compound, derivatization primarily targets the reactive thiol (-SH) group to increase stability, improve chromatographic behavior, and enhance detector response, especially for trace-level quantification. mdpi.comnih.gov

The primary goals of derivatizing thiols are:

Increased Stability: The free thiol group is prone to oxidation, making the analyte unstable. Converting it to a more stable derivative, such as a thioether or disulfide, prevents degradation during sample preparation and analysis. frontiersin.org

Improved Volatility (for GC): For analysis by Gas Chromatography (GC), analytes must be volatile and thermally stable. Derivatization can increase the volatility of otherwise non-volatile or poorly volatile thiols. nih.govmdpi.com

Enhanced Detector Response (for LC and GC): Derivatizing agents can introduce a chromophore or fluorophore for UV or fluorescence detection in Liquid Chromatography (LC), or a group that enhances ionization efficiency for Mass Spectrometry (MS) detection. mdpi.comresearchgate.net

Several reagents are effective for the derivatization of thiols prior to chromatographic analysis.

Derivatizing AgentAbbreviationReaction PrincipleAnalytical Advantage
4,4'-Dithiodipyridine DTDPReacts with the thiol group via disulfide exchange to form a stable, non-volatile derivative. mdpi.comresearchgate.netThe resulting derivative has a pyridinic site that enhances ionization efficiency for LC-ESI-MS analysis, enabling quantification at ng/L levels. frontiersin.orgresearchgate.net
Pentafluorobenzyl Bromide PFBBrReacts with the thiol via nucleophilic substitution (alkylation) to replace the acidic proton. mdpi.comnih.govCreates a derivative with high electron-capturing ability, making it suitable for highly sensitive detection by GC with an Electron Capture Detector (GC-ECD) or Negative Chemical Ionization MS (GC-NCI-MS). nih.gov
o-Phthaldialdehyde OPAReacts with primary amines and thiols to form highly fluorescent isoindole derivatives. researchgate.netUsed for pre-column derivatization in HPLC with fluorescence detection, providing high sensitivity. However, the derivatives can be unstable. researchgate.net
Ethyl Propiolate Undergoes a Michael addition reaction with the thiol group. nih.govCreates a derivative suitable for GC-MS analysis, though detection limits may be higher compared to other methods. nih.gov

The selection of the derivatization agent depends on the analytical technique being used (GC or LC), the required sensitivity, and the nature of the sample matrix. mdpi.com For instance, DTDP is highly effective for LC-MS/MS analysis of thiols in wine, as it reacts quickly at the natural pH of the wine and forms stable derivatives that can be enriched by solid-phase extraction. researchgate.net

Applications in Chemical Sciences and Technology

Organic Synthesis Reagent and Building Block

As a bifunctional molecule, 1-mercapto-2-propanone serves as a versatile reagent and building block in organic synthesis. Its thiol group can act as a nucleophile, while the ketone's carbonyl group and adjacent α-carbon offer additional reactive sites. smolecule.com

Construction of Sulfur-Containing Organic Compounds

This compound is a key starting material for the synthesis of various sulfur-containing organic molecules. Its thiol group readily undergoes nucleophilic substitution reactions with electrophiles like alkyl halides to form thioethers. For instance, reaction with methyl mercaptan or a butyl source can yield 1-methylthio-2-propanone (B82341) and 1-n-butylthio-2-propanone, respectively, which are more stable derivatives used in flavor applications.

The thiol group can also be oxidized under appropriate conditions to form disulfides. smolecule.com In solution, this compound can exist in equilibrium with its cyclic dimer, 2,5-dihydroxy-2,5-dimethyl-1,4-dithiane. tandfonline.com Furthermore, its reactive nature makes it a precursor for creating more complex heterocyclic sulfur compounds, such as thiazoles and thiophenes, which are significant in various chemical industries. tandfonline.comresearchgate.net

Table 1: Examples of Sulfur-Containing Compounds Derived from this compound
Derivative CompoundClassSynthesis ReactionReference(s)
1-Methylthio-2-propanoneThioetherNucleophilic Substitution
1-n-Butylthio-2-propanoneThioetherNucleophilic Substitution
DisulfidesDisulfideOxidation smolecule.com
2,5-Dihydroxy-2,5-dimethyl-1,4-dithianeDithiane (Dimer)Dimerization tandfonline.com
Thiazoles / ThiophenesHeterocycleCyclization/Condensation tandfonline.comresearchgate.net

Intermediacy in Complex Molecule Synthesis (e.g., Pharmaceuticals, Agrochemicals)

This compound is utilized as a chemical intermediate in the synthesis of more complex molecules, including those with applications in the pharmaceutical and agrochemical industries. smolecule.comthegoodscentscompany.com The functional groups allow for its incorporation into larger molecular scaffolds. Companies in the fine chemical sector supply this compound as a building block for research and development in these areas. thegoodscentscompany.com While specific, named final products derived directly from this compound are not widely detailed in public literature, the synthesis of sulfur-containing heterocyclic compounds is a crucial step in creating numerous bioactive molecules for medicaments and pesticides. google.comresearchgate.net For example, related mercaptoketones and thiazoles are known scaffolds in drug discovery. bloomtechz.comajol.info

Food Chemistry and Flavor Science

In the realm of food science, this compound is a well-documented flavor compound, particularly noted for its role in the aroma of cooked foods. smolecule.com It is recognized as a flavoring agent by bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA). thegoodscentscompany.com

Contribution to Aroma Profiles in Cooked and Processed Foods

This compound is a significant contributor to the characteristic aroma of cooked meats, especially pork. smolecule.comgoogle.com Its own aroma is described as powerful and sweet. google.com this compound is formed naturally during the thermal processing of foods through the Maillard reaction, which involves reactions between amino acids (like cysteine) and reducing sugars. smolecule.comtandfonline.com It has been identified in the volatiles of heated food systems, such as in model reactions containing L-cysteine and dihydroxyacetone, where it was a major product. tandfonline.com

Precursor to Key Meat Aroma Compounds (e.g., 2-Methyl-3-furanthiol (B142662), 2-Furfurylthiol)

This compound is a critical intermediate in the formation of some of the most potent and important meat-like aroma compounds. researchgate.netntou.edu.tw Research has shown it to be a direct precursor to 2-methyl-3-furanthiol (MFT), which has an intense meaty aroma, and 2-furfurylthiol (FFT), known for its roasted, coffee-like scent. ntou.edu.twnih.govdss.go.thscielo.br

The formation of these key odorants can occur via an aldol (B89426) reaction between this compound and other Maillard reaction intermediates like hydroxyacetaldehyde. researchgate.netdss.go.th Depending on the site of the nucleophilic attack, this reaction can lead to either MFT or FFT. dss.go.thmdpi.com Model studies have demonstrated that reacting hydroxyacetaldehyde with this compound yields significant amounts of MFT, particularly under low-water conditions. nih.govdss.go.thacs.org

Table 2: Role as a Precursor in Aroma Formation
Precursor SystemKey Aroma Compound FormedFormation PathwayReference(s)
This compound + Hydroxyacetaldehyde2-Methyl-3-furanthiol (MFT)Aldol reaction, cyclization, and dehydration researchgate.netdss.go.thmdpi.com
This compound + Hydroxyacetaldehyde2-Furfurylthiol (FFT)Aldol reaction, cyclization, and dehydration dss.go.thmdpi.com

Materials Science and Engineering

In the realm of materials science, this compound is utilized for its reactive thiol group, which can participate in various chemical transformations to create advanced materials.

Polyimidosulfides are a class of polymers known for their thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in composites and advanced materials. tandfonline.com These polymers are commonly synthesized through a Michael addition reaction, where a compound containing a thiol group (a bisthiol) reacts with a compound containing a maleimide (B117702) double bond (a bismaleimide). tandfonline.comresearchgate.net

The synthesis of polyimidosulfides involves the chain extension of bismaleimides with bisthiols. tandfonline.comresearchgate.net The thiol group adds across the carbon-carbon double bond of the maleimide ring, forming a stable thioether linkage and extending the polymer chain. tandfonline.com Research on this topic has often utilized bis(1-mercapto-2-ethylether) as the thiol-containing monomer, which reacts with various bismaleimides or biscitraconimides (a derivative of maleimide) to form linear polyimidosulfides. tandfonline.comresearchgate.netresearchgate.net This reaction is typically performed in a solvent like N-methylpyrrolidin-2-one (NMP) at elevated temperatures, often with a catalyst such as tributylamine. tandfonline.com

While a bisthiol (a molecule with two thiol groups) is necessary to build the long polymer chain, a monothiol like this compound plays a different, yet crucial, role. In polymerization reactions, it can act as a chain-capping or chain-transfer agent. By reacting with the growing polymer chain's active end, it terminates further growth. This allows for precise control over the polymer's molecular weight, which is a critical factor in determining its final physical and mechanical properties.

Table 1: Key Reactants in Polyimidosulfide Synthesis This table outlines the typical components used in the synthesis of polyimidosulfides via Michael Addition.

Role in PolymerizationCompound ClassSpecific ExampleReference
Monomer (Chain Extension)BiscitraconimideN,N'-(4,4'-methylenediphenylene)biscitraconimide tandfonline.com
Monomer (Chain Extension)Bisthiolbis(1-mercapto-2-ethylether) tandfonline.comresearchgate.net
Chain TerminatorMonothiolThis compound sigmaaldrich.com
CatalystTertiary AmineTributylamine tandfonline.com

This compound is utilized in the formulation of corrosion inhibitors, which are substances that protect metallic surfaces from degradation in aggressive environments. The effectiveness of organic corrosion inhibitors often relies on the presence of heteroatoms—such as sulfur, nitrogen, and oxygen—and multiple bonds within their molecular structure. jmaterenvironsci.comscispace.com These features facilitate the adsorption of the inhibitor molecule onto the metal surface. jmaterenvironsci.commdpi.com

The primary mechanism of inhibition involves the adsorption of the inhibitor molecules at the metal-solution interface, which blocks the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that drive corrosion. mdpi.com This adsorption can occur through two main processes:

Physisorption: Involves electrostatic interactions between the charged metal surface and the inhibitor molecule.

Chemisorption: Involves the formation of a coordinate bond between the inhibitor and the metal, often through electron donation from the heteroatoms (like the sulfur in the thiol group) to the vacant d-orbitals of the metal. mdpi.com

This compound, with its sulfur atom in the thiol group and an oxygen atom in the ketone group, possesses the necessary structural features to be an effective corrosion inhibitor. The thiol group, in particular, is known to form strong bonds with metal surfaces, creating a protective film that shields the metal from corrosive agents. mdpi.com Studies on similar mercapto-containing triazole compounds have demonstrated high inhibition efficiencies for metals like steel and aluminum in acidic solutions. jmaterenvironsci.comscispace.commdpi.com For example, 3-Methyl-4-amino-5-mercapto-1,2,4-triazole has been shown to effectively inhibit the corrosion of aluminum composites in sodium hydroxide (B78521) solution. jmaterenvironsci.com The presence of both sulfur and nitrogen atoms in these molecules contributes to their strong adsorption and high efficiency. scispace.commdpi.com

Table 2: Research Findings on Thiol-Containing Corrosion Inhibitors This table summarizes the performance of various mercapto-containing compounds as corrosion inhibitors, illustrating the principle by which this compound functions.

Inhibitor CompoundMetal/AlloyCorrosive MediumMax. Inhibition Efficiency (%)Adsorption MechanismReference
3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanoneMild Steel1 M HCl97Physisorption & Chemisorption mdpi.com
3-Methyl-4-amino-5-mercapto-1,2,4-triazole6061 Al/SiC Composite0.5 M NaOH>90Physisorption jmaterenvironsci.com
bis-1,3-(5-ethylthio-4-phenyl-1,2,4-triazol-3-yl)benzeneAluminum1.5 M HCl78.2Physisorption scispace.com
2-mercapto-1-methyl imidazoleCopper0.5 M NaCl88.2Chemisorption (Cu-S bond) nih.gov

Role in Polymer Synthesis (e.g., Polyimidosulfides)

Perfumery and Fragrance Industry

In the flavor and fragrance sector, this compound is recognized for its potent and distinct aroma profile. guidechem.comchemicalbook.com It is primarily classified as a flavoring agent rather than a fragrance ingredient for topical applications. smolecule.comnih.gov

The compound is characterized by a powerful, sweet, and tenacious odor. guidechem.comchemicalbook.comchemicalbook.com Its primary application lies in the creation of savory food flavors, particularly those mimicking cooked meats. chemicalbook.comsmolecule.com Research has identified this compound as a key volatile compound contributing to the characteristic aroma of roast pork. chemicalbook.com It has also been reported as being present in meat aroma model systems and in uncured boiled pork, underscoring its relevance in meat flavor chemistry. chemicalbook.comchemicalbook.com

While it is a significant component in flavor creation, its use in traditional perfumery (e.g., for cosmetics or fine fragrances) is not recommended by some industry resources. thegoodscentscompany.com This distinction highlights its specialized role, which leverages its unique organoleptic properties for food and beverage applications rather than for personal care products.

Table 3: Organoleptic Profile of this compound

PropertyDescriptionReference(s)
Odor Powerful, tenacious, sweet guidechem.comchemicalbook.comchemicalbook.com
Flavor Profile Associated with cooked pork and roast pork chemicalbook.comsmolecule.com
Occurrence Found in meat aroma model systems and boiled pork chemicalbook.comchemicalbook.com
Industry Use Flavoring Agent smolecule.comnih.gov

Biological and Biochemical Significance Non Human/non Clinical

Occurrence as a Metabolite in Microbial Systems

1-Mercapto-2-propanone, also known as mercaptoacetone, has been identified as a volatile metabolite in microbial systems. mdpi.com Specifically, it has been detected in in vitro cultures of Candida albicans. mdpi.com In a study analyzing the volatile organic compounds (VOCs) produced by C. albicans and Staphylococcus aureus, this compound was identified as one of the metabolites synthesized by C. albicans. mdpi.com The production of this compound was observed to vary depending on the growth phase of the microorganism. mdpi.com

The presence of this compound as a microbial metabolite highlights its role in the complex biochemical pathways within these organisms. The synthesis of such volatile sulfur compounds can be influenced by various factors, including the availability of sulfur-containing amino acids and the enzymatic machinery of the microorganism. d-nb.info While the precise biosynthetic pathway of this compound in C. albicans is not fully elucidated, it is known to be a component of the volatile metabolome of this medically important yeast. mdpi.com

Role in Cellular Redox Homeostasis

General Antioxidant Properties: Free Radical Scavenging

Compounds containing thiol (-SH) groups, such as this compound, are recognized for their antioxidant properties. The thiol group can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. Research indicates that this compound exhibits significant free radical scavenging activity. This activity is attributed to its ability to reduce reactive oxygen species (ROS), which can otherwise cause damage to vital cellular components. The antioxidant capacity of thiol-containing compounds is a crucial aspect of cellular defense mechanisms against oxidative damage.

Enzymatic Biotransformations

Substrate or Product in Non-Human Enzymatic Reactions

This compound can be involved in enzymatic reactions, acting as either a substrate or a product. For instance, it is a known precursor in the formation of 2-methyl-3-furanthiol (B142662) (MFT), a significant flavor compound, through a reaction that can be influenced by enzymatic activity. scribd.com In some microbial systems, enzymes such as β-lyases are responsible for releasing volatile thiols from their non-volatile cysteine-S-conjugate precursors. researchgate.net This enzymatic cleavage is a key step in the generation of many sulfur-containing flavor compounds in various natural products. d-nb.inforesearchgate.net While direct evidence for this compound as a product of such enzymatic reactions in specific non-human systems is an area of ongoing research, the general mechanism is well-established for structurally similar thiols. d-nb.inforesearchgate.net

Insights into Enzyme Catalysis from Mercapto-Derived Compounds

The study of mercapto-derived compounds provides valuable insights into the mechanisms of enzyme catalysis. mdpi.com The reactivity of the thiol group makes these compounds useful tools for investigating the active sites of enzymes. Thiol-containing substrates and inhibitors have been instrumental in characterizing various enzymes, including lipases and phospholipases. researchgate.net For example, thioester substrate analogs are used in spectrophotometric assays to measure the activity of lipolytic enzymes. researchgate.net The unique chemical properties of the thiol group, such as its nucleophilicity, allow it to interact with enzyme active sites, providing a means to probe catalytic mechanisms and enzyme function. While not specific to this compound, the broader class of mercapto-compounds serves as a foundation for understanding enzyme-substrate interactions and the chemical basis of catalysis. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations

Quantum mechanical calculations are fundamental to predicting the behavior of 1-Mercapto-2-propanone. These studies often employ methods like Density Functional Theory (DFT) to model the molecule's electronic environment and predict its geometry and spectral properties. A key aspect of this compound's chemistry is its potential for tautomerism, existing in equilibrium between the keto form (this compound) and the enethiol form (3-mercaptoprop-1-en-2-ol). Computational studies on analogous β-thioxoketones suggest that the keto form is often the most stable, frequently stabilized by an intramolecular hydrogen bond. researchgate.netmdpi.com

Electronic Structure and Molecular Geometry

The electronic structure of this compound is characterized by the presence of a ketone group adjacent to a thiol (-SH) group. This arrangement dictates the molecule's reactivity. Computational methods such as charge distribution analysis (e.g., Mulliken charges) and frontier molecular orbital (FMO) calculations are employed to predict nucleophilic and electrophilic sites within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in understanding its chemical reactivity and participation in reactions.

While specific, detailed computational studies on the geometry of this compound are not widely published, DFT calculations on similar molecules provide expected structural parameters. For instance, geometry optimization would be performed using a functional like BP-86 with a basis set such as def-TZVP, followed by single-point energy calculations with a more advanced basis set like def2-TZVPD. acs.org These calculations would yield optimized bond lengths, bond angles, and dihedral angles for its most stable conformers. It is known that for computational accuracy, it is often necessary to consider multiple low-energy conformers. acs.org

Table 1: Predicted Structural Data Types from DFT Calculations

Parameter Description
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms (e.g., C=O, C-S, S-H, C-C, C-H).
Bond Angles The angle formed between three connected atoms (e.g., O=C-C, C-S-H, C-C-S).
Dihedral Angles The angle between two intersecting planes, crucial for defining the 3D shape and conformers.
Mulliken Charges Provides an estimation of the partial atomic charge on each atom, indicating local electron density.

Vibrational Behavior and Spectral Predictions

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies using DFT, researchers can assign specific vibrational modes to the peaks observed in experimental spectra. These calculations help confirm the molecule's structure and the presence of specific functional groups. For example, the calculations would predict characteristic stretching frequencies for the C=O (carbonyl) and S-H (thiol) bonds. Discrepancies between calculated and experimental frequencies are common due to the harmonic approximation and solvent effects, but scaling factors can be applied to improve agreement. Electron ionization mass spectrometry studies show that mercaptoacetone readily eliminates a mercaptomethyl radical to yield an acetyl ion ([CH3CO]+), indicating the relative strength of the bonds under ionization conditions. aip.org

Reaction Mechanism Elucidation

Computational chemistry is invaluable for mapping out the pathways of chemical reactions involving this compound. It can be used to model transition states and calculate activation energies, providing a detailed picture of how reactions proceed.

Potential Energy Surface Analysis

The potential energy surface (PES) is a conceptual and mathematical tool used to explore the energy of a molecule as a function of its geometry. By performing a PES scan, chemists can identify stable isomers, transition states, and reaction pathways. For this compound, a PES analysis would be particularly useful for studying its tautomerization between the keto and enethiol forms, revealing the energy barrier for this conversion. mdpi.com It could also be applied to understand its role in synthetic reactions, such as its condensation to form thieno[3,2-b]thiophene (B52689) derivatives. grafiati.comresearchgate.net

Elucidating Electronic and Steric Effects in Reactions

The reactivity of this compound is governed by a combination of electronic and steric factors. The nucleophilic thiol group and the electrophilic carbonyl carbon are primary sites for chemical reactions. Computational studies can disentangle these effects. For example, by comparing the reactivity of this compound with its analogues (e.g., chloro- or ethyl-substituted derivatives), researchers can isolate the influence of steric hindrance versus electronic changes on reaction outcomes. FMO theory is particularly useful here, as the energies and shapes of the HOMO and LUMO can explain its behavior as a nucleophile or electrophile in various reactions.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. This method is instrumental in fields like drug discovery and enzymology. For this compound, its thiol group can form covalent bonds with biological targets, and it is known to interact with enzymes and proteins.

Molecular docking simulations, using software like AutoDock or Vina, can model the interactions of this compound with enzyme active sites. These simulations calculate a binding score, which estimates the binding affinity between the ligand (this compound) and the protein. The results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Such studies are crucial for understanding its mechanism of action in biological systems and for designing potential therapeutic applications.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Mercaptoacetone
3-mercaptoprop-1-en-2-ol
[CH3CO]+ (Acetyl ion)

Prediction of Binding Modes with Biological Targets (e.g., Enzymes)

Computational methods, particularly molecular docking, are instrumental in predicting how this compound and its derivatives interact with biological targets such as enzymes. The reactivity of this compound is largely governed by its thiol (-SH) group, which can form covalent bonds or coordinate with metal ions within an enzyme's active site.

Studies on related sulfur-containing compounds provide a framework for understanding these potential interactions. For instance, N-aryl mercaptoacetamides, which also feature a reactive thiol group, are known to inhibit metallo-β-lactamases (MBLs) like New Delhi metallo-β-lactamase (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2). nih.gov The inhibitory action involves the thiol group binding to the zinc ions essential for the enzyme's catalytic activity. nih.gov Similarly, mercapto-based compounds have been investigated as inhibitors for other metalloenzymes, such as carbonic anhydrases, where the thiol moiety interacts with the zinc ion in the active site. tandfonline.com

The mechanism often involves the deprotonated thiolate form of the molecule acting as a nucleophile to coordinate with the metal cofactor or to form covalent adducts with electrophilic residues (like cysteine) in the enzyme's binding pocket. nih.gov Molecular docking studies on similar inhibitors reveal key interactions, such as hydrogen bonding and hydrophobic contacts, that stabilize the ligand-enzyme complex. tandfonline.com For this compound, it is predicted that the thiol group would be the primary anchor, positioning the rest of the molecule to form secondary interactions within the active site.

Table 1: Predicted Binding Interactions of this compound with Enzyme Active Sites

Interacting Group of this compoundPotential Enzyme Target/ResidueType of InteractionSignificance
Thiol/Thiolate (-SH / -S⁻)Zinc ions in Metalloenzymes (e.g., MBLs, Carbonic Anhydrase)Coordination/Ionic BondInhibition of enzyme catalytic activity. nih.govtandfonline.com
Thiol (-SH)Cysteine ResiduesCovalent Disulfide BondIrreversible or reversible covalent inhibition.
Carbonyl Oxygen (=O)Hydrogen Bond Donors (e.g., Arginine, Lysine)Hydrogen BondStabilization and orientation of the inhibitor in the active site.
Methyl Group (-CH₃)Hydrophobic PocketsHydrophobic InteractionEnhanced binding affinity and specificity. tandfonline.com

Conformational Analysis of this compound and its Derivatives

The conformational flexibility of this compound is a key determinant of its reactivity and interaction with other molecules. Studies on α-mercapto ketones reveal a complex conformational equilibrium. asianpubs.org These compounds can exist as a monomer or dimerize to form 2,5-dihydroxy-1,4-dithiane derivatives. asianpubs.org Spectroscopic methods, particularly nuclear magnetic resonance (NMR), have been crucial in demonstrating that α-mercapto ketones often exist as a mixture of the monomeric and dimeric forms in solution. asianpubs.org

The monomeric form of this compound has one rotatable bond between the two carbon atoms (C1-C2). Conformational analysis of structurally related compounds, such as 1-thioderivatives of 2-propanol, has been performed using ¹H NMR. researchgate.net The vicinal coupling constants in the NMR spectra help establish the preferred conformation around the C-C bond. researchgate.net For molecules with polar groups, electrostatic interactions can dictate a strong preference for a specific conformer. researchgate.net In the case of this compound, the relative orientation of the thiol and carbonyl groups is influenced by a combination of steric hindrance and potential intramolecular hydrogen bonding between the thiol hydrogen and the carbonyl oxygen. This can lead to a preference for a gauche or anti conformation.

Research on α-mercapto acetone (B3395972) (an alternative name for this compound) has shown that the monomer can be dimerized through grinding, while the dimer tends to dissociate back into the monomer when left in a chloroform (B151607) solution. asianpubs.org This dynamic equilibrium highlights the compound's conformational lability.

Table 2: Conformational States of this compound

FormDescriptionMethod of ObservationKey Findings
MonomerSingle molecule of C₃H₆OS with rotation around the C-C bond. asianpubs.org¹H NMR SpectroscopyExists in equilibrium with the dimer in solution. asianpubs.org
Dimer2,5-dihydroxy-2,5-dimethyl-1,4-dithiane, formed from two molecules. asianpubs.orgCryoscopy, IR & NMR SpectroscopyThe dimer can dissociate to the monomer in certain solvents. asianpubs.org

Advanced Property Predictions (e.g., Band Gap, Chemical Hardness/Softness)

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to predict various electronic properties of molecules. acs.orgresearchgate.netresearchgate.net These properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a critical parameter; a smaller gap generally implies higher chemical reactivity and polarizability. acs.orgacs.org

From the HOMO and LUMO energies, several global reactivity descriptors can be derived:

Ionization Potential (IP) : The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA) : The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ) : The power of an atom to attract electrons (χ ≈ (IP + EA) / 2).

Chemical Hardness (η) : A measure of resistance to change in electron distribution (η ≈ (IP - EA) / 2). Hard molecules have a large HOMO-LUMO gap. acs.org

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive and have a small HOMO-LUMO gap. acs.orgresearchgate.net

While specific DFT studies focused solely on this compound are not widely published, data from related organosulfur compounds and ketones show that the presence of both a sulfur atom and a carbonyl group significantly influences these electronic properties. acs.orgresearchgate.netacs.org The sulfur atom's lone pairs often contribute to the HOMO, making the thiol group a likely site for electrophilic attack, while the π* orbital of the carbonyl group typically contributes to the LUMO, marking it as a site for nucleophilic attack. Theoretical investigations can precisely determine these quantum properties, which are crucial for predicting the molecule's behavior in chemical reactions and biological systems. researchgate.netscirp.org

Table 3: Theoretical Framework for Advanced Property Predictions

PropertyFormula (Koopmans' Theorem Approximation)Significance
HOMO-LUMO Energy Gap (ΔE)ΔE = ELUMO - EHOMOIndicates chemical reactivity and kinetic stability; a small gap suggests high reactivity. acs.orgacs.org
Ionization Potential (IP)IP ≈ -EHOMORelates to the ability to donate an electron. acs.org
Electron Affinity (EA)EA ≈ -ELUMORelates to the ability to accept an electron. acs.org
Chemical Hardness (η)η ≈ (ELUMO - EHOMO) / 2Measures resistance to deformation of the electron cloud; hard molecules are less reactive. acs.orgresearchgate.net
Chemical Softness (S)S = 1 / ηMeasures the ease of electron cloud deformation; soft molecules are more reactive. acs.orgresearchgate.net
Electronegativity (χ)χ ≈ -(EHOMO + ELUMO) / 2Describes the ability to attract electrons in a chemical bond. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Mercapto-2-propanone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, thiol-containing precursors can react with ketones under controlled pH and temperature. Reaction optimization requires systematic variation of catalysts (e.g., acid/base), solvents (polar vs. nonpolar), and reaction time. Kinetic studies (e.g., monitoring via HPLC or GC-MS) are critical to identifying rate-limiting steps and side reactions . Characterization via NMR (¹H/¹³C) and FT-IR confirms structural integrity, while purity is assessed using chromatography .

Q. How can researchers characterize the reactivity of the thiol and ketone functional groups in this compound?

  • Methodological Answer : Reactivity studies should employ selective derivatization. For instance, the thiol group can undergo alkylation with iodoacetamide, while the ketone may participate in Schiff base formation. Competitive reaction experiments under varying conditions (e.g., pH, oxidizing agents) reveal preferential reactivity. Spectroscopic tracking (UV-Vis for thiol oxidation) and computational modeling (DFT for electron density maps) provide mechanistic insights .

Q. What analytical techniques are essential for assessing the stability of this compound in solution?

  • Methodological Answer : Stability studies require accelerated degradation tests (e.g., elevated temperature, light exposure) followed by LC-MS or GC-MS to identify decomposition products. Kinetic stability is quantified via Arrhenius plots. Buffered solutions at physiological pH (7.4) are used to simulate biological environments, with thiyl radical formation monitored via EPR spectroscopy .

Advanced Research Questions

Q. How can computational chemistry elucidate the electronic and steric effects influencing this compound’s interactions with biomolecules?

  • Methodological Answer : Molecular docking (AutoDock/Vina) and MD simulations model interactions with enzymes or receptors. Charge distribution analysis (Mulliken charges) and frontier molecular orbital (FMO) calculations predict nucleophilic/electrophilic sites. Comparative studies with analogs (e.g., chloro- or ethyl-substituted derivatives) isolate steric vs. electronic contributions . Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantifies binding affinities .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies may arise from variability in compound purity, assay conditions, or cell lines. Meta-analysis of published data should standardize variables (e.g., IC₅₀ normalization). Replicate experiments under harmonized protocols (e.g., CLSI guidelines for antimicrobial assays) and use orthogonal assays (e.g., fluorescence-based vs. colony counting) to confirm activity. Transparent reporting of negative results is critical .

Q. How can researchers design experiments to probe the role of this compound in redox signaling pathways?

  • Methodological Answer : Use redox-sensitive probes (e.g., roGFP for glutathione status) in cellular models. Knockdown/knockout models (CRISPR/Cas9) of thiol-disulfide regulatory proteins (e.g., thioredoxin) isolate mechanistic pathways. Redox cycling behavior is assessed via cyclic voltammetry. Integrate transcriptomics (RNA-seq) to identify downstream gene targets affected by the compound .

Methodological Frameworks

Q. What criteria ensure a well-formulated research question for studying this compound’s mechanisms?

  • Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Feasible : Access to high-purity compound and specialized instrumentation (e.g., LC-MS).
  • Novel : Investigating understudied thiol-ketone interactions in catalytic processes.
  • Ethical : Adherence to chemical safety protocols (e.g., fume hood use, waste disposal).
    Hypothesis-driven questions should specify variables (e.g., "How does pH affect thiolate anion formation?") .

Q. How should researchers structure interdisciplinary studies combining synthetic chemistry and biological assays?

  • Answer : Adopt a phased approach:

Phase 1 : Synthetic optimization (DoE—Design of Experiments).

Phase 2 : In vitro screening (dose-response in cell lines).

Phase 3 : Mechanistic studies (e.g., proteomics for target identification).
Cross-validation between disciplines prevents overinterpretation. For instance, cytotoxicity observed in assays may require purity reassessment via orthogonal analytical methods .

Data Integrity and Reproducibility

Q. What best practices mitigate risks of data misinterpretation in studies involving this compound?

  • Answer :

  • Pre-registration : Document hypotheses and protocols in open repositories (e.g., OSF).
  • Blinded Analysis : Use third-party statisticians to avoid confirmation bias.
  • Data Transparency : Share raw datasets (spectra, chromatograms) as supplementary materials.
    Replicate key findings in independent labs, especially for controversial results (e.g., conflicting antioxidant/pro-oxidant activities) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.